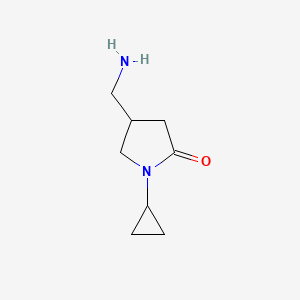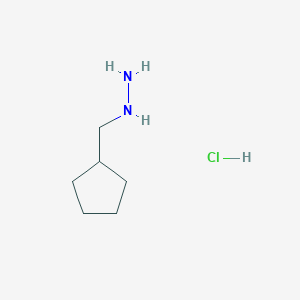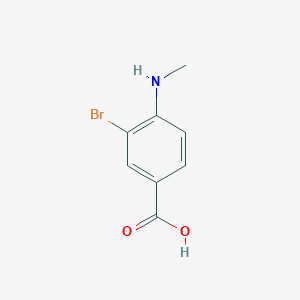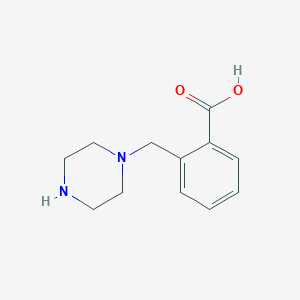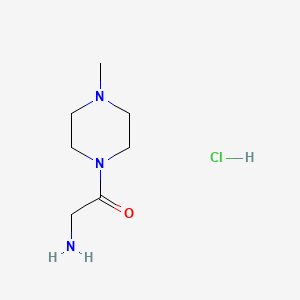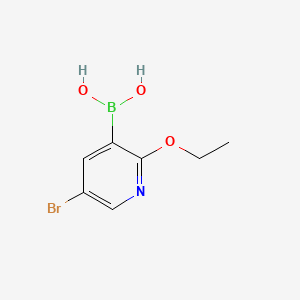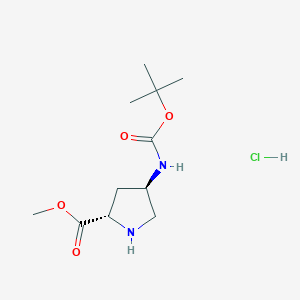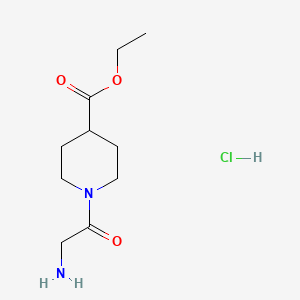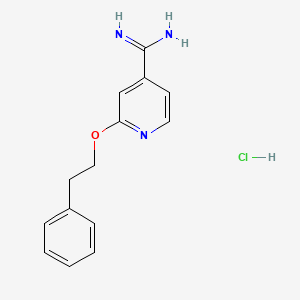
2-(2-Phenylethoxy)pyridine-4-carboximidamide hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Polyimides
Polyimides containing pyridine moieties in the main chain exhibit significant properties for various applications. The synthesis of these polyimides involves a two-stage process, including ring-opening polycondensation forming poly(amic acid)s and thermal or chemical imidization forming polyimides. These materials demonstrate excellent solubility in aprotic amide solvents and cresols, good thermal stability, and outstanding mechanical properties, making them suitable for various industrial applications (Wang et al., 2006).
Conductive Polymer Films
The electrooxidation of specific aromatic compounds leads to the formation of uniform conducting polymer films with a fibrillar morphology. These polymers, such as poly(4-aminobiphenyl), demonstrate electrochromic properties, changing color in response to voltage variations. This property, coupled with their conducting nature, makes them potential candidates for various electrochemical and electronic applications (Guay et al., 1988).
Development of Potential Controlled-Release Herbicides
Studies on the reactivity of certain aromatic esters with corn starches have led to the development of compositions that release varying amounts of active herbicide components in a controlled manner. This indicates the potential of these materials to be used as controlled-release herbicides, providing a more sustainable and efficient approach to herbicide application in agriculture (Mehltretter et al., 1974).
Propriétés
IUPAC Name |
2-(2-phenylethoxy)pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.ClH/c15-14(16)12-6-8-17-13(10-12)18-9-7-11-4-2-1-3-5-11;/h1-6,8,10H,7,9H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHDDQUSXGDDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=NC=CC(=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethoxy)pyridine-4-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



